N-[3-(propionylamino)phenyl]butanamide
Description
N-[3-(Propionylamino)phenyl]butanamide (CAS: 925599-32-2) is a substituted butanamide derivative with the molecular formula C₁₉H₂₂N₂O₃ and a molecular weight of 326.39 g/mol. Its structure features a butanamide backbone modified with a phenoxy group at the 2-position and a propionylamino-substituted phenyl group at the N-position (Fig. 1). Predicted physicochemical properties include a density of 1.191 g/cm³, a high boiling point of 588.3°C, and a pKa of 12.90, indicating weak basicity .
Properties
IUPAC Name |
N-[3-(propanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-6-13(17)15-11-8-5-7-10(9-11)14-12(16)4-2/h5,7-9H,3-4,6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBPOXVDYHVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs based on structural motifs, applications, and physicochemical properties.
3-Oxo-2-Phenylbutanamide
- Structure : Features a ketone group at the 3-position of the butanamide chain and a phenyl group at the 2-position.
- Applications : Used as a precursor in amphetamine synthesis, with forensic relevance for detecting illicit drug production .
- Key Differences: The ketone group in 3-oxo-2-phenylbutanamide enhances reactivity in nucleophilic additions, unlike the phenoxy and propionylamino groups in the target compound. Lower molecular weight (~177.2 g/mol vs. 326.39 g/mol) reduces steric hindrance, favoring synthetic versatility .
N-Butyl-3-Phenylpropionamide
- Structure: Contains a phenylpropionamide backbone with an N-butyl substituent (C₁₃H₁₉NO, MW: 205.3 g/mol).
- Applications: Limited data on applications, but safety protocols highlight risks of skin/eye irritation .
- Key Differences: The absence of a phenoxy group simplifies its structure, reducing hydrophobicity compared to the target compound. 588.3°C for the target) .
2-Amino-3-Methyl-N-[3-(Propan-2-yl)phenyl]butanamide
- Structure: Substituted with an amino group at the 2-position, a methyl group at the 3-position, and an isopropylphenyl group at the N-position (C₁₄H₂₂N₂O, MW: 234.34 g/mol).
- Key Differences: The amino group increases polarity, enhancing water solubility relative to the target compound’s phenoxy group. Smaller molecular weight may limit its use in high-temperature applications .
3-Chloro-N-Phenyl-Phthalimide
- Structure: Aromatic phthalimide core with a chlorine substituent and N-phenyl group (C₁₄H₈ClNO₂, MW: 265.67 g/mol).
- Applications: Monomer for polyimide synthesis, requiring high purity for polymer production .
- Key Differences: The rigid phthalimide structure offers superior thermal stability (>300°C decomposition) compared to the target compound’s flexible butanamide chain. The chlorine atom enables electrophilic substitution reactions, contrasting with the target’s inert phenoxy group .
Research Implications and Gaps
- Synthetic Utility : The high boiling point (588.3°C) indicates thermal stability, favoring high-temperature reactions, unlike 3-oxo-2-phenylbutanamide’s reactive ketone .
- Safety : N-Butyl-3-phenylpropionamide’s irritancy risks highlight the need for similar safety assessments for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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